molecular formula C10H13NO B13770305 (R)-[(2S)-1-methylaziridin-2-yl]-phenylmethanol CAS No. 64889-99-2

(R)-[(2S)-1-methylaziridin-2-yl]-phenylmethanol

Cat. No.: B13770305
CAS No.: 64889-99-2
M. Wt: 163.22 g/mol
InChI Key: WGMOAXQYXFPQDV-MTULOOOASA-N
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Description

®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol is a chiral compound with significant interest in various scientific fields. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and a phenylmethanol group. The presence of chiral centers makes it an important molecule for studying stereochemistry and its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol typically involves the reaction of aziridine derivatives with phenylmethanol under specific conditions. One common method includes the use of chiral auxiliaries to ensure the desired stereochemistry is achieved. The reaction conditions often involve the use of catalysts and controlled temperatures to facilitate the formation of the aziridine ring and its subsequent attachment to the phenylmethanol group .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity ®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol on a larger scale .

Chemical Reactions Analysis

Types of Reactions

®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ozone for oxidation, hydrogen gas with metal catalysts for reduction, and nucleophiles such as halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines. Substitution reactions can lead to a variety of aziridine derivatives .

Scientific Research Applications

®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-[(2R)-1-methylaziridin-2-yl]-phenylmethanol
  • ®-[(2S)-1-methylaziridin-2-yl]-phenylethanol
  • ®-[(2S)-1-methylaziridin-2-yl]-benzyl alcohol

Uniqueness

®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol is unique due to its specific stereochemistry and the presence of both an aziridine ring and a phenylmethanol group.

Properties

CAS No.

64889-99-2

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(R)-[(2S)-1-methylaziridin-2-yl]-phenylmethanol

InChI

InChI=1S/C10H13NO/c1-11-7-9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10,12H,7H2,1H3/t9-,10+,11?/m0/s1

InChI Key

WGMOAXQYXFPQDV-MTULOOOASA-N

Isomeric SMILES

CN1C[C@H]1[C@@H](C2=CC=CC=C2)O

Canonical SMILES

CN1CC1C(C2=CC=CC=C2)O

Origin of Product

United States

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